1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide
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Overview
Description
1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide is a heterocyclic compound that features a benzimidazole core with a cyanomethyl group at the 1-position and a carboxamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide typically involves the reaction of benzimidazole derivatives with cyanomethylating agents. One common method includes the use of bromoacetonitrile and imidazole under basic conditions . The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the bromoacetonitrile, forming the cyanomethylated product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of recyclable solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and activity .
Comparison with Similar Compounds
- 1-(Cyanomethyl)imidazole
- 2-Methyl-1H-benzo[d]imidazole
- 1H-Imidazol-1-ylacetonitrile
Comparison: 1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to 1-(Cyanomethyl)imidazole, the presence of the carboxamide group enhances its potential for hydrogen bonding and increases its solubility in polar solvents. Additionally, the benzimidazole core provides a rigid and planar structure, which is advantageous for interactions with biological targets .
Properties
Molecular Formula |
C10H8N4O |
---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
1-(cyanomethyl)benzimidazole-2-carboxamide |
InChI |
InChI=1S/C10H8N4O/c11-5-6-14-8-4-2-1-3-7(8)13-10(14)9(12)15/h1-4H,6H2,(H2,12,15) |
InChI Key |
NSHDJGKMHSZCAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC#N)C(=O)N |
Origin of Product |
United States |
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